molecular formula C5H6N4O2S B601288 Cefdinir Impurity A CAS No. 1450758-21-0

Cefdinir Impurity A

Numéro de catalogue: B601288
Numéro CAS: 1450758-21-0
Poids moléculaire: 186.19
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(αZ)-2-Amino-α-(hydroxyimino)-4-thiazoleacetamide is an impurity/ degradation product of Cefdinir ;  a cephalosporin antibiotic structurally similar to Cefixime

Applications De Recherche Scientifique

Impurity Characterization and Identification

  • Identification and Structural Elucidation : Rao et al. (2007) identified three unknown impurities in Cefdinir, including Cefdinir Impurity A. They utilized preparative high performance liquid chromatography (HPLC) and spectral data (NMR, IR, MS) for structural characterization (Rao et al., 2007).

  • LC-MS and Two-Dimensional Chromatographic Correlation : Chen et al. (2012) developed a novel analytical method using two-dimensional chromatographic correlation spectroscopy and LC-MS to identify impurity peaks in HPLC chromatograms of Cefdinir (Chen et al., 2012).

Impurity Effects on Drug Properties

  • Impact on Sterilization Processes : Singh et al. (2010) studied the impact of gamma radiation and electron beam on Cefdinir in solid state, analyzing the radiolytic degradation and formation of impurities, including this compound (Singh et al., 2010).

  • Quantitative Structure-Retention Relationships (QSRR) : Wang et al. (2015) established a QSRR model for Cefdinir impurities, which predicts chromatographic behavior of new impurities, potentially including this compound (Wang et al., 2015).

  • Enhanced Dissolution Rate and Antibacterial Activity : Bali et al. (2021) explored the use of nanographene oxide as a drug carrier to enhance the dissolution rate and antibacterial activity of Cefdinir, which could be relevant for formulations containing this compound (Bali et al., 2021).

  • HPLC Method for Determination : Xing-lin (2003) developed an HPLC method for determining Cefdinir and its related substances, which could be applied for monitoring the levels of this compound (Xing-lin, 2003).

Analytical and Bioavailability Studies

  • Electrochemistry and Determination Approaches : Taşdemir (2014) studied the oxidation and reduction behavior of Cefdinir through voltammetric and computational approaches, potentially useful for analyzing this compound (Taşdemir, 2014).

  • Transport Mechanisms in Kidney : Lepsy et al. (2003) investigated Cefdinir's renal transport mechanisms, which may be influenced by the presence of impurities like this compound (Lepsy et al., 2003).

  • Mass Spectral Profile for Impurities : Wang et al. (2015) developed a mass spectral profile for differentiating β-lactams from ring-opened impurities, which could be applicable to this compound (Wang et al., 2015).

  • Spray-Drying and SAS-Process : Park et al. (2010) researched the effects of micronization and amorphorization of Cefdinir on solubility and dissolution rate, which may be relevant for this compound (Park et al., 2010).

Mécanisme D'action

Target of Action

Cefdinir Impurity A, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the bacterial cell. By binding to the penicillin-binding proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of the bacterial cell wall. The disruption in the peptidoglycan layer of the cell wall caused by this compound affects the integrity of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby helping in the treatment of bacterial infections .

Pharmacokinetics

The mean plasma elimination half-life of this compound is approximately 1.7 (±0.6) hours . The bioavailability of this compound is dose-dependent, with maximal plasma concentrations occurring 2 to 4 hours post-dose .

Result of Action

The primary result of the action of this compound is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis, leading to the death of the bacteria . This makes it effective against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of this compound . Furthermore, the presence of beta-lactamase enzymes in the environment can impact the effectiveness of this compound, as these enzymes can inactivate cephalosporins . This compound is effective against organisms that produce beta-lactamase enzymes due to its chemical structure .

Analyse Biochimique

Biochemical Properties

Cefdinir Impurity A, like Cefdinir, may interact with various enzymes and proteins in bacterial cells. It is known that Cefdinir works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the synthesis of the cell wall and leading to cell death

Cellular Effects

The cellular effects of this compound are not well-studied. Considering its structural similarity to Cefdinir, it might influence cell function in a similar manner. Cefdinir is known to interfere with cell wall synthesis in bacteria, which can affect various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Cefdinir, the parent compound, exerts its effects at the molecular level by binding to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in cell lysis and death. It’s plausible that this compound might have a similar mechanism of action.

Temporal Effects in Laboratory Settings

One study reported that Cefdinir showed hepatotoxicity over time in a patient, suggesting that its impurities, including this compound, might also have time-dependent effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Cefdinir has shown efficacy in several animal models of infection, including pneumonia caused by Haemophilus influenzae or penicillin-susceptible strains of Streptococcus pneumoniae and subcutaneous abscesses induced by Staphylococcus aureus .

Metabolic Pathways

Cefdinir is known to be stable to hydrolysis by commonly occurring plasmid-mediated β-lactamases , suggesting that this compound might also be involved in similar metabolic pathways.

Transport and Distribution

Cefdinir is known to distribute into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) , suggesting that this compound might have a similar distribution pattern.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefdinir Impurity A involves the conversion of 7-amino-3-vinyl-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-amino-3-vinyl-3-cephem-4-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-vinyl-3-cephem-4-carboxylic acid in water and add sodium nitrite and hydrochloric acid to the solution. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add sodium nitrate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Add sodium dithionite to the reaction mixture and stir for 30 minutes.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the impurity with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and dissolve the residue in acetic acid.", "Step 8: Add ethanol to the solution and stir for 30 minutes.", "Step 9: Filter the precipitated impurity and wash with ethanol.", "Step 10: Dry the impurity under vacuum to obtain Cefdinir Impurity A." ] }

Numéro CAS

1450758-21-0

Formule moléculaire

C5H6N4O2S

Poids moléculaire

186.19

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide;  Cefdinir Impurity A

Origine du produit

United States
Customer
Q & A

Q1: What is Cefdinir Impurity A and what is its significance?

A1: this compound refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like this compound is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []

Q2: What is the acceptable limit for this compound in Cefdinir drug substance?

A2: The sum of the four isomers that constitute this compound should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.